N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with a complex structure that includes a fluorinated aromatic ring and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common approach is to start with 5-fluoro-2-methylphenylboronic acid, which undergoes a series of reactions including coupling, cyclization, and amidation to form the final product . The reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate to facilitate the transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-methylphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
- N-(5-fluoro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(4-fluoro-3-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of a fluorinated aromatic ring and a dihydropyridine moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H13FN2O2 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-9-5-6-10(15)8-12(9)16-13(18)11-4-3-7-17(2)14(11)19/h3-8H,1-2H3,(H,16,18) |
InChI Key |
UTEFDUPQFYENNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CN(C2=O)C |
Origin of Product |
United States |
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